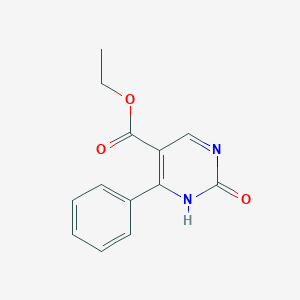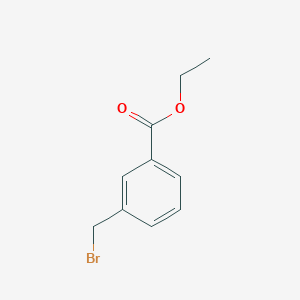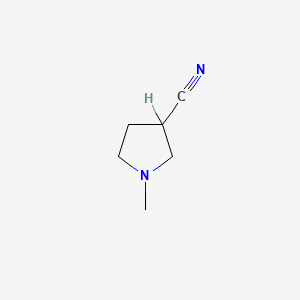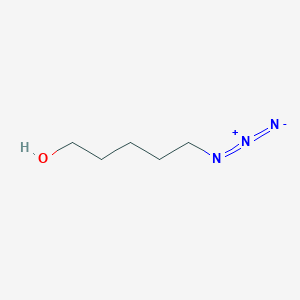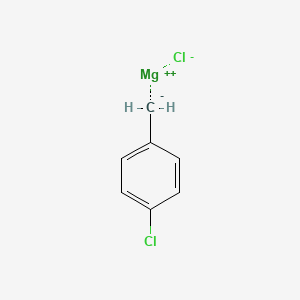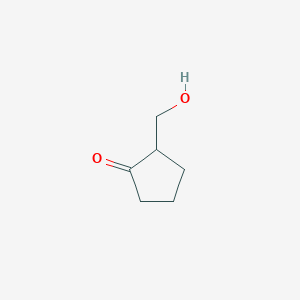
2-(Hydroxymethyl)cyclopentanone
Übersicht
Beschreibung
Cyclopentanones are a class of compounds that have garnered significant interest due to their utility in various industrial applications, including as platform chemicals for syntheses and as intermediates in the production of pharmaceuticals and fragrances. The compound 2-(Hydroxymethyl)cyclopentanone is a derivative of cyclopentanone, which features a hydroxymethyl group at the second position of the cyclopentanone ring.
Synthesis Analysis
The synthesis of chiral 3,4-disubstituted cyclopentanones has been achieved through a series of reactions, including an asymmetric Mo-catalyzed alkylation and a Cu-catalyzed intramolecular diastereoselective cyclopropanation. The final product, a trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone, was obtained through a one-pot process involving ring-opening, deprotection, hydrolysis, and decarboxylation steps . Additionally, a one-pot synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone was reported, resulting from a reductive coupling reaction facilitated by the presence of catechol and a hydroxy group on benzophenone .
Molecular Structure Analysis
The molecular structure of cyclopentanone derivatives can be complex, with the potential for multiple stereocenters and substituents. For instance, the synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone involved the formation of a quinonemethide intermediate, which underwent a pinacol-type rearrangement . The structure of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives revealed a keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonding .
Chemical Reactions Analysis
Cyclopentanones can undergo various chemical reactions, including hydrous pyrolysis, which has been shown to produce cyclopentanones and 2-cyclopenten-1-ones as major products from organic-rich shales . The anti-bacterial and cytotoxic activities of 4-hydroxy-2-cyclopentenone have been attributed to its ability to inhibit bacterial growth and leukemia cells . Furthermore, the bio-antimutagenic activity of synthesized 2-(2-hydroxyalkylidene)cyclopentanones was found to increase with the length of the 2-hydroxyalkylidene group .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure and substituents. For example, the presence of a hydroxymethyl group can affect the compound's solubility, boiling point, and reactivity. The enzymatic hydrolysis of 2,2-bis(acetoxymethyl)cyclopentanone using biocatalysts demonstrated the potential for asymmetric induction at the quaternary carbon center, which is crucial for the synthesis of complex molecules like (-)-malyngolide . Additionally, the reversible intramolecular Dieckmann-type condensation of a levoglucosenone-derived cyclopentanone derivative highlighted the dynamic behavior of these compounds under different conditions10.
Wissenschaftliche Forschungsanwendungen
1. Biomass Conversion and Biorefinery Applications
2-(Hydroxymethyl)cyclopentanone is a derivative of cyclopentanone, which is significantly studied in the context of biomass conversion. Cyclopentanone derivatives are obtained through the catalytic transformation of biomass-derived furfurals, such as furfural (FF) and 5-(hydroxymethyl)furfural (HMF). This process involves hydrogenative ring rearrangement under catalytic hydrogenation conditions. These derivatives, including 2-(Hydroxymethyl)cyclopentanone, are pivotal intermediates in synthesizing compounds with commercial applications, contributing to scalable and environmentally friendly biorefinery approaches (Dutta & Bhat, 2021).
2. Organic Synthesis and Pharmaceutical Applications
Cyclopentanone derivatives, including structures akin to 2-(Hydroxymethyl)cyclopentanone, are used in organic syntheses. They serve as scaffolds in the production of various synthetic compounds, some of which have demonstrated antimycobacterial activity. These compounds are isolated from endophytic fungi and have potential applications in pharmaceuticals (Chomcheon et al., 2006).
3. Fuel Production
Cyclopentanone and its derivatives, such as 2-(Hydroxymethyl)cyclopentanone, are used in the synthesis of fuel precursors. The transformation of biomass-derived compounds into cyclopentanone, followed by further reactions like aldol-condensation, leads to the production of fuel intermediates. This process is critical in developing renewable energy sources and contributes to the sustainable production of diesel or jet fuels (Hronec et al., 2014).
4. Fragrance Industry
Cyclopentanone derivatives are also relevant in the fragrance industry. While not directly mentioning 2-(Hydroxymethyl)cyclopentanone, studies on similar compounds like 2-hexylidene cyclopentanone and 2-hexylcyclopentanone provide insights into the use of these derivatives in fragrance formulations. These studies encompass toxicological and dermatological assessments, highlighting their safety and applicability in fragrance products (Scognamiglio et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Research on the transformation of biomass-derived furfurals to cyclopentanones, including 2-(Hydroxymethyl)cyclopentanone, is ongoing . The aim is to improve the scalability, selectivity, environmental footprint, and cost competitiveness of the process . This research could lead to the development of efficient, inexpensive, and recyclable heterogeneous catalysts .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFAQJGFNIATIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454878 | |
| Record name | 2-(Hydroxymethyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)cyclopentanone | |
CAS RN |
20618-42-2 | |
| Record name | 2-(Hydroxymethyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





